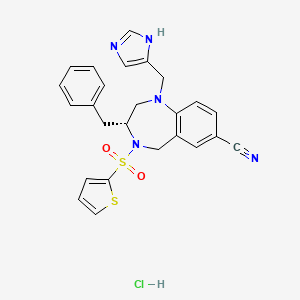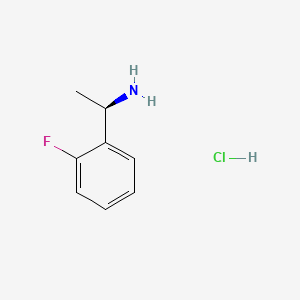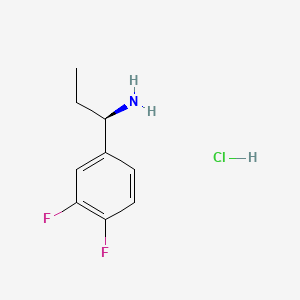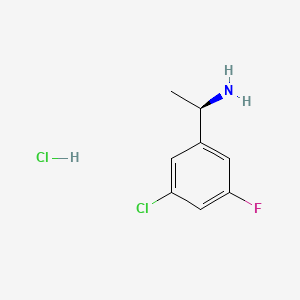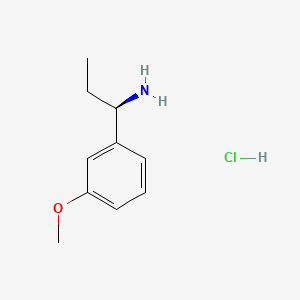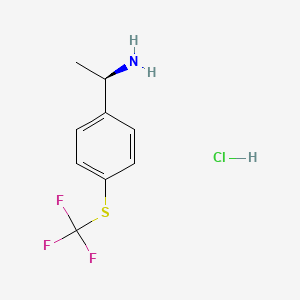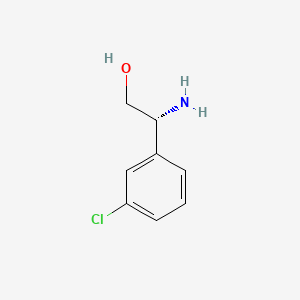
(R)-2-Amino-2-(3-chlorophenyl)ethanol
Vue d'ensemble
Description
®-2-Amino-2-(3-chlorophenyl)ethanol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with a chlorine atom. This compound is known for its enantiomeric purity and is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-chlorophenylacetone using chiral catalysts or biocatalysts. For instance, the use of recombinant Escherichia coli cells induced by isopropyl β-D-1-thiogalactopyranoside (IPTG) has been reported to yield ®-2-Amino-2-(3-chlorophenyl)ethanol with high enantiomeric excess .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-chlorophenyl)ethanol often involves biocatalytic processes due to their high selectivity and efficiency. The use of Saccharomyces cerevisiae strains has been demonstrated to produce the compound with more than 99% enantiomeric excess and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include the corresponding ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-2-Amino-2-(3-chlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalytic processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, influencing their activity and modulating biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(3-chlorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
®-2-Chloro-1-(3-chlorophenyl)ethanol: A structurally similar compound with a chloro group instead of an amino group.
®-2-Amino-2-(4-chlorophenyl)ethanol: A positional isomer with the chlorine atom at the para position.
Uniqueness
®-2-Amino-2-(3-chlorophenyl)ethanol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals .
Propriétés
IUPAC Name |
(2R)-2-amino-2-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXHAXFWWGYXQW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660522 | |
| Record name | (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179811-63-3 | |
| Record name | (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
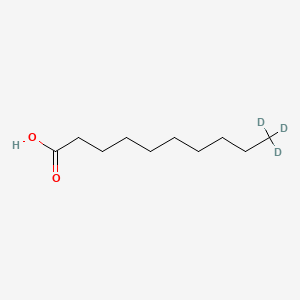
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
